3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid
Description
3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 4-(trifluoromethoxy)phenyl substituent. This compound is structurally characterized by its β-amino acid backbone, where the amino group is positioned at the third carbon, and the fourth carbon is substituted with a trifluoromethoxy-phenyl moiety. The Boc group enhances stability during peptide synthesis, while the electron-withdrawing trifluoromethoxy group influences electronic properties and lipophilicity, making it valuable in medicinal chemistry and drug design .
Properties
Molecular Formula |
C16H20F3NO5 |
|---|---|
Molecular Weight |
363.33 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-11(9-13(21)22)8-10-4-6-12(7-5-10)24-16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
XBIHETZTTREDHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-(tert-butoxycarbonylamino)-4-[4-(trifluoromethoxy)phenyl]butyric acid typically involves the following key steps:
- Introduction of the chiral β-amino acid moiety.
- Protection of the amino group with a tert-butoxycarbonyl (Boc) protecting group.
- Installation of the trifluoromethoxy-substituted phenyl ring on the butyric acid backbone.
The synthetic route often adapts methodologies developed for structurally similar compounds such as Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, which is a known intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase-4 inhibitor used for diabetes treatment.
Key Synthetic Routes and Reaction Conditions
Asymmetric Hydrogenation and Wittig Reaction
- Starting Materials : The synthesis can begin from commercially available or easily synthesized precursors such as itaconic acid derivatives and 4-(trifluoromethoxy)benzaldehyde.
- Wittig Reagent Preparation : A Wittig reagent is prepared and reacted with 4-(trifluoromethoxy)benzaldehyde to form an unsaturated intermediate.
- Asymmetric Hydrogenation : The unsaturated intermediate undergoes stereoselective catalytic asymmetric hydrogenation to install the chiral β-amino center.
- Amidation and Boc Protection : The amino acid intermediate is then amidated and protected with a tert-butoxycarbonyl group to yield the Boc-protected amino acid.
This route is favored for its ability to control stereochemistry and produce high enantiomeric excess, which is critical for biological activity.
Direct Boc Protection and Hydrolysis
An alternative approach involves:
- Starting from the corresponding β-amino acid or its ester derivative.
- Protecting the amino group by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- Hydrolyzing the ester group to the free acid using lithium hydroxide in aqueous methanol.
- Acidifying the reaction mixture to precipitate the Boc-protected amino acid.
This method is straightforward and suitable for scale-up, offering good yields and purity.
Condensation and Purification
- The Boc-protected amino acid is often purified by extraction with organic solvents immiscible with water (e.g., toluene, dichloromethane).
- The reaction is typically carried out at controlled temperatures (0–40 °C) for 4–18 hours to minimize condensation impurities.
- Inorganic bases such as sodium hydroxide or potassium carbonate are used to maintain the reaction pH and facilitate hydrolysis or amidation steps.
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Wittig reaction | Wittig reagent + 4-(trifluoromethoxy)benzaldehyde | Room temp | Variable | High | Forms unsaturated intermediate |
| Asymmetric hydrogenation | Catalytic hydrogenation with chiral catalyst | Room temp | Variable | High | Controls stereochemistry |
| Boc protection | Di-tert-butyl dicarbonate, base (e.g., NaOH) | 0–40 | 4–18 | >80 | Protects amino group |
| Hydrolysis | LiOH in MeOH/H2O | Room temp | 2–6 | >85 | Converts ester to acid |
| Purification | Organic solvent extraction (e.g., toluene, DCM) | Room temp | - | - | Removes impurities, isolates product |
Representative Example Procedure
Step 1: Boc Protection and Hydrolysis
- Dissolve the β-amino acid ethyl ester derivative in methanol.
- Add lithium hydroxide monohydrate solution and stir at room temperature for 2–6 hours.
- After completion, concentrate the reaction mixture and add dichloromethane.
- Adjust the pH to approximately 2 with 2N hydrochloric acid to precipitate the Boc-protected amino acid.
- Filter and purify by recrystallization or chromatography to obtain the final product.
Step 2: Purification
Research Discoveries and Improvements
- The use of toluene as the organic solvent in the extraction and purification steps has been shown to reduce condensation impurities and improve product purity and yield.
- Optimization of the molar ratios of starting materials and inorganic bases (e.g., 1:1–2 for compound I to compound II, and 1:1–2.2 for compound I to base) enhances reaction efficiency and minimizes side reactions.
- The development of stereoselective catalytic asymmetric hydrogenation techniques has greatly improved the enantioselectivity of the chiral center, essential for biological activity.
- Alternative bases such as calcium chloride have been explored to improve amidation and rearrangement steps, particularly in Hoffmann rearrangement reactions, which are critical for installing the amino group.
- Reaction monitoring by liquid phase spectroscopy and thin-layer chromatography (TLC) ensures the control of reaction progress and impurity formation.
Data Tables of Key Reaction Yields and Conditions
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis Pathways
The synthesis of 3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric acid typically involves several steps, including:
- Starting Materials : The synthesis often begins with readily available amino acids or their derivatives.
- Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
- Trifluoromethoxy Substitution : Introduction of the trifluoromethoxy group is achieved through electrophilic aromatic substitution techniques.
- Purification : The final product is purified through crystallization or chromatography methods .
Dipeptidyl Peptidase-4 Inhibitors
One of the primary applications of this compound is as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. These compounds are crucial in the treatment of type 2 diabetes mellitus, where they help regulate blood sugar levels by inhibiting the enzyme DPP-4, which degrades incretin hormones that promote insulin secretion .
Sitagliptin Synthesis
Sitagliptin, the first DPP-4 inhibitor approved by the FDA, is synthesized using this compound as a key intermediate. Sitagliptin has demonstrated significant hypoglycemic effects and is often used in combination therapies for enhanced efficacy .
Research indicates that the trifluoromethoxy group enhances the lipophilicity of the compound, allowing for better interaction with hydrophobic sites on proteins or enzymes. This property may modulate protein activity and lead to various biological effects relevant to drug discovery and development.
Case Study 1: Synthesis and Efficacy of Sitagliptin
A study published on ResearchGate detailed the synthesis pathway of sitagliptin from this compound. The research highlighted the compound's effectiveness in managing blood glucose levels in diabetic patients when administered alone or alongside other antidiabetic medications .
Case Study 2: Interaction Studies
Another research article investigated the interaction studies of this compound with various biological targets. The findings suggested that modifications to its structure could lead to enhanced biological activity, making it a valuable candidate for further drug development .
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Cellular Pathways: The compound may influence various cellular pathways, including those involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent type, position, and stereochemistry. Key differences in molecular properties and applications are highlighted.
Data Table: Structural and Molecular Comparisons
Substituent Effects on Chemical Properties
- Trifluoromethoxy vs. Halogens (Br, Cl, F): The trifluoromethoxy group in the target compound exhibits stronger electron-withdrawing effects than halogens, lowering the pKa of the carboxylic acid group and enhancing metabolic stability .
- Substituent Position: Para-substituted analogs (e.g., 4-bromo, 4-chloro) mimic the spatial orientation of the target compound, whereas meta- or ortho-substituents (e.g., 3-fluoro, 2-fluoro) disrupt molecular symmetry and alter receptor interactions .
- Trifluoromethyl vs.
Q & A
Basic Questions
Q. What are the key structural features of 3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid, and how do they influence its role in drug design?
- The compound features a butyric acid backbone with a Boc-protected amino group and a 4-(trifluoromethoxy)phenyl substituent . The Boc group enhances solubility and prevents undesired reactions during synthesis, while the trifluoromethoxy group increases lipophilicity and metabolic stability. These features make the compound a versatile intermediate for synthesizing bioactive molecules, particularly in CNS-targeted therapies .
Q. What synthetic strategies are commonly used to introduce the Boc-protected amino group in this compound?
- The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., using DMAP or TEA in THF/DCM). The reaction is conducted at 0–25°C to minimize side reactions. Post-reaction purification via silica gel chromatography ensures high purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C/¹⁹F) confirms structural integrity, while HPLC (C18 column, acetonitrile/water gradient) assesses purity. Mass spectrometry (HRMS or LC-MS) validates the molecular ion peak. For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities .
Advanced Questions
Q. How does the trifluoromethoxy substituent affect reactivity in nucleophilic acyl substitution compared to nitro or chloro groups?
- The trifluoromethoxy group is a strong electron-withdrawing group due to its electronegative fluorine atoms, which polarizes the phenyl ring and activates the adjacent carbonyl for nucleophilic attack. Compared to nitro groups, it offers better metabolic stability, and unlike chloro substituents, it reduces steric hindrance, facilitating regioselective reactions. This is critical in peptide coupling or Suzuki-Miyaura cross-coupling reactions .
Q. What optimization strategies improve yields in multi-step syntheses of this compound?
- Continuous flow reactors enhance reaction efficiency by maintaining precise temperature control and reducing side products (e.g., epimerization). Solvent optimization (e.g., using DMF for polar intermediates or toluene for Friedel-Crafts reactions) and catalytic systems (e.g., Pd/C for hydrogenolysis) improve stepwise yields. Monitoring by in-situ FTIR or Raman spectroscopy aids real-time adjustment .
Q. How can researchers mitigate Boc deprotection challenges without degrading the trifluoromethoxy phenyl moiety?
- Use trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2–4 hours, followed by rapid neutralization with NaHCO₃. Avoid prolonged exposure to strong acids (e.g., HCl), which may cleave the trifluoromethoxy group. Scavengers like triisopropylsilane minimize carbocation formation during deprotection .
Q. How do structural analogs with varying substituents (e.g., bromo vs. trifluoromethoxy) differ in biological activity?
- Analogs with bromo substituents (e.g., ) show higher electrophilicity but lower metabolic stability. The trifluoromethoxy group in this compound enhances membrane permeability and resistance to oxidative metabolism, as shown in comparative studies against fungal pathogens (e.g., 70% efficacy vs. Fusarium oxysporum at 0.1 mM) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities between this compound and its hydroxy-substituted analogs?
- Variations in assay conditions (e.g., pathogen strain, incubation time) and solubility differences (hydroxy analogs are more polar) can explain activity discrepancies. For example, hydroxy derivatives () may show reduced efficacy in lipid-rich environments. Standardizing assays (e.g., CLSI guidelines) and using logP calculations to account for solubility improves cross-study comparability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
